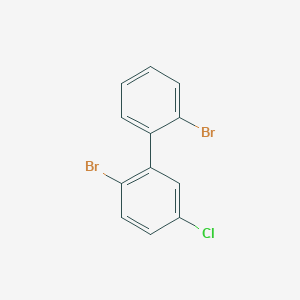

2,2'-Dibromo-5-chloro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7Br2Cl |

|---|---|

Molecular Weight |

346.44 g/mol |

IUPAC Name |

1-bromo-2-(2-bromophenyl)-4-chlorobenzene |

InChI |

InChI=1S/C12H7Br2Cl/c13-11-4-2-1-3-9(11)10-7-8(15)5-6-12(10)14/h1-7H |

InChI Key |

RGVZFGNNPXHIHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Cross-Coupling Reactivity at Bromine Sites

Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, often utilizing palladium catalysts. wikipedia.orgsigmaaldrich.com The reactivity of the halogenated sites on the biphenyl (B1667301) is crucial for determining the outcome of these reactions.

In polysubstituted biphenyls containing different halogens, the reactivity towards catalytic cross-coupling reactions is not uniform. The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition, a key step in most cross-coupling catalytic cycles, is I > Br > Cl > F. nih.govnih.gov This selectivity is primarily attributed to the differences in the carbon-halogen bond dissociation energies, with the weaker bonds being more susceptible to cleavage by the metal catalyst. nih.gov

For 2,2'-Dibromo-5-chloro-1,1'-biphenyl, the two C-Br bonds are significantly more reactive than the C-Cl bond. This differential reactivity allows for chemoselective cross-coupling reactions to occur preferentially at the bromine-substituted positions while leaving the chlorine atom intact. This enables a sequential or stepwise functionalization strategy, where the bromine atoms are first substituted, followed by a subsequent reaction at the less reactive chlorine site under more forcing conditions or with specialized catalytic systems designed for aryl chlorides. nih.gov

The bromine atoms at the 2 and 2' positions of 2,2'-Dibromo-5-chloro-1,1'-biphenyl are prime sites for palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. sigmaaldrich.commdpi.com These reactions enable the introduction of a wide variety of carbon-based functionalities.

In Suzuki-Miyaura coupling, the di-bromo substrate can react with organoboron compounds in the presence of a palladium catalyst and a base. The higher reactivity of the C-Br bonds ensures that coupling occurs selectively at these positions. For instance, similar 2,2'-dibromobiphenyls have been used in palladium-catalyzed reactions with organoboron reagents to construct more complex molecular architectures. rsc.org The reaction of 2,2′-dibromobiphenyls with 1,1-diboronates, catalyzed by a palladium complex, provides an efficient route to 9H-fluorene derivatives, showcasing a tandem C-C bond formation and cyclization. organic-chemistry.org

The Sonogashira coupling allows for the introduction of alkyne moieties. While specific examples with 2,2'-Dibromo-5-chloro-1,1'-biphenyl are not prevalent, the general mechanism involves the coupling of terminal alkynes with aryl halides. mdpi.com Research on the phenylethynylation of 2,2'-dihalobiphenyls has shown that such couplings can lead to the formation of alkylidenefluorenes, indicating that the initial C-C bond formation is followed by subsequent intramolecular reactions. acs.org

Table 1: Examples of Palladium-Catalyzed C-C Coupling with Dihalobiphenyls

| Reaction Type | Dihalobiphenyl Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,2′-Dibromobiphenyls | Bis(pinacolato)diboron | Pd(0) catalyst | 9H-Fluorene Derivatives | organic-chemistry.org |

| Sonogashira | 2,2'-Dihalobiphenyls | Phenylacetylene | Palladium/Copper | Alkylidenefluorenes | acs.org |

| Suzuki-Miyaura | 2-Iodo-4-nitrofluorobenzene | Arylboronic acid | Pd(PPh₃)₄ | Substituted Biphenyl | rsc.org |

The formation of carbon-nitrogen (C-N) bonds via cross-coupling is a vital tool for synthesizing nitrogen-containing compounds. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for this purpose. libretexts.orgorganic-chemistry.org The bromine sites of 2,2'-Dibromo-5-chloro-1,1'-biphenyl are amenable to such transformations, reacting with primary or secondary amines to form N-aryl products.

A notable application of C-N coupling with a similar substrate is the synthesis of carbazoles. Research has demonstrated that 2,2'-dibromo-1,1'-biphenyl can undergo a copper(I)-catalyzed double C-N cross-coupling reaction with primary amines to yield polysubstituted carbazoles. nih.govrsc.orgnih.gov This type of reaction proceeds through a sequential coupling at both bromine positions, ultimately leading to a cyclized, nitrogen-containing heterocyclic system. While this example uses a copper catalyst, palladium-catalyzed systems are also widely employed for similar transformations, often involving a double Buchwald-Hartwig amination. uni-rostock.de

Table 2: C-N Cross-Coupling Reactions with 2,2'-Dibromobiphenyl (B83442)

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Double C-N Coupling | 2,2′-Dibromo-1,1′-biphenyl | Primary Amines | Cu(I)/Diamine Ligand | Polysubstituted Carbazoles | nih.govrsc.orgnih.gov |

| Buchwald-Hartwig | 1,2-Dibromobenzene | o-Phenylenediamine | Pd(OAc)₂/t-BuXPhos | Dibenzodiazepinones (via subsequent carbonylation) | nih.gov |

Annulation and Cyclization Reactions

The ortho-disposed bromine atoms in 2,2'-Dibromo-5-chloro-1,1'-biphenyl make it an ideal precursor for reactions that involve the formation of new rings, leading to rigid, polycyclic aromatic structures.

Fluorenes are an important class of polycyclic aromatic hydrocarbons with applications in materials science. labxing.com The intramolecular cyclization of 2,2'-dihalobiphenyls provides a direct route to the fluorene (B118485) core. One strategy involves a palladium-catalyzed reaction of 2,2′-dibromobiphenyls with reagents like bis(pinacolato)diboron, which results in the formation of 9H-fluorene derivatives in high yields. organic-chemistry.org

Another facile approach involves the reaction of 2-iodobiphenyls with dibromomethane (B42720) (CH₂Br₂), which proceeds through a tandem palladium-catalyzed dual C-C bond formation. labxing.comnih.gov This reaction forms the key methylene (B1212753) bridge of the fluorene system. Although this specific example uses an iodobiphenyl, the principle can be extended to the more readily available bromobiphenyls. These cyclization reactions capitalize on the proximity of the two reactive C-Br bonds, facilitating the formation of a new five-membered ring fused to the biphenyl system.

Annulative π-extension (APEX) is a powerful strategy for the rapid synthesis of large, fused polycyclic aromatic compounds (PACs) and nanographenes from simpler aromatic precursors. nih.govresearchgate.netnagoya-u.ac.jp These reactions typically involve a transition-metal-catalyzed double C-H activation of one aromatic component and coupling with a dihaloarene. researchgate.net

Dihalobiaryls, such as 2,2'-dibromo-1,1'-biphenyl, are key components in these transformations. For example, palladium-catalyzed APEX reactions have been developed for the π-extension of indoles and pyrroles using diiodobiaryls. nih.gov In this process, the dihaloarene couples with two C-H bonds of the heterocycle to form a new, fused aromatic ring system. The use of 2,2'-Dibromo-5-chloro-1,1'-biphenyl in such a reaction would lead to the formation of complex, unsymmetrically substituted, and chlorine-functionalized nitrogen-containing PACs. The APEX methodology provides a step-economical route to exotic scaffolds that would be challenging to access through traditional multi-step syntheses. nih.govresearchgate.net

C-H Functionalization Reactions

Carbon-hydrogen (C-H) functionalization is a powerful strategy in organic synthesis that aims to directly convert C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions which require pre-functionalized starting materials. nih.govacs.orggoogle.com The reactivity of biphenyl compounds in such transformations is of significant interest for the synthesis of complex molecules. nih.gov

In the context of halogenated biphenyls like 2,2'-Dibromo-5-chloro-1,1'-biphenyl, C-H functionalization is typically guided by directing groups. These groups, often containing heteroatoms, coordinate to a transition metal catalyst (commonly palladium) and bring it into close proximity to a specific C-H bond, enabling its selective activation. rsc.org For biphenyl derivatives, directing groups can facilitate functionalization at the ortho, meta, or para positions. For instance, a nitrile group has been shown to direct meta-C-H olefination, acetoxylation, and iodination in biaryl compounds through a palladium-silver heterodimeric transition state. nih.gov Similarly, a hydroxy group at the 2-position of a biphenyl can direct the C-H arylation at the ortho position (C6) with chloroarenes, catalyzed by palladium. researchgate.netnih.gov

While specific studies on the C-H functionalization of 2,2'-Dibromo-5-chloro-1,1'-biphenyl are not extensively documented, its structure suggests potential pathways. The existing halogen atoms can influence the electronic properties of the aromatic rings, but direct C-H activation would likely require the introduction of a suitable directing group. The presence of multiple C-H bonds on the biphenyl skeleton presents a challenge in regioselectivity, which is typically overcome by the strategic placement of such directing groups. rsc.orgnih.govsnnu.edu.cn The development of new ligands, such as substituted 2-pyridones, has been crucial in enhancing the reactivity and selectivity of these transformations on biphenyl systems. nih.gov

Radical Reactions and Mechanistic Investigations

Polyhalogenated biphenyls, a class to which 2,2'-Dibromo-5-chloro-1,1'-biphenyl belongs, can participate in various radical reactions. These reactions are often implicated in both the environmental degradation of these persistent organic pollutants and in synthetic transformations.

One significant area of study is the reaction of polychlorinated biphenyls (PCBs) with hydroxyl radicals (•OH). acs.orgnih.gov These reactions are considered a major pathway for the atmospheric removal of PCBs. acs.org The process typically involves the addition of the hydroxyl radical to the aromatic ring, which can lead to the formation of hydroxylated metabolites. nih.gov Further oxidation of these hydroxylated PCBs can generate semiquinone radicals. nih.govacs.org The formation of these radical species can be detected using techniques like electron paramagnetic resonance (EPR), and they are often involved in redox cycles that produce reactive oxygen species. nih.govacs.org

Another method for the degradation of PCBs involves advanced oxidation processes, such as the use of Fenton's reagent, which generates highly reactive hydroxyl radicals. pjoes.com Studies on various PCB congeners have shown that the rate of degradation is dependent on the structure of the biphenyl, particularly the number and position of chlorine atoms. pjoes.com For 2,2'-Dibromo-5-chloro-1,1'-biphenyl, it is expected that it would be susceptible to attack by hydroxyl radicals, leading to a cascade of degradation products.

From a synthetic perspective, radical reactions of halogenated compounds are well-established. For instance, chlorine radicals can be generated from various sources and used to functionalize C-H bonds. researchgate.net While the direct radical reactions of 2,2'-Dibromo-5-chloro-1,1'-biphenyl are not detailed in the literature, the principles of radical halogenation and substitution suggest its potential to undergo such transformations. nih.govmasterorganicchemistry.com Mechanistic investigations of radical reactions often employ radical trapping techniques to detect short-lived intermediates, providing insight into the reaction pathways. chimia.ch

Complexation and Ligand Behavior

The rigid yet conformationally dynamic backbone of biphenyls makes them excellent scaffolds for the design of ligands, particularly for asymmetric catalysis.

Utilization as a Molecular Skeleton for Ligand Development

The 2,2'-disubstituted-1,1'-biphenyl framework is a cornerstone for the development of axially chiral ligands. The steric hindrance provided by substituents at the 2 and 2' positions restricts rotation around the C-C single bond connecting the two phenyl rings, leading to stable, separable enantiomers known as atropisomers. This structural feature is fundamental to the design of many privileged chiral ligands.

The synthesis of such ligands often begins with a 2,2'-dihalogenated biphenyl precursor. The Ullmann coupling reaction is a reliable method for creating the tetrasubstituted biaryl bond necessary for these structures. acs.org Subsequent functionalization of the biphenyl core, often by replacing the halogen atoms, allows for the introduction of coordinating groups like phosphines or amines. For example, enantiopure 2-(dicyclohexylphosphino)-1,1'-biphenyl derivatives with a chiral amino group at the 2'-position have been synthesized and shown to be effective ligands in palladium-catalyzed reactions. researchgate.net Similarly, bridged C2-symmetric biphenyl phosphine (B1218219) ligands have been prepared through intramolecular Ullmann coupling, creating highly effective catalysts for asymmetric hydrogenation without the need for a resolution step. pnas.org The 2,2'-Dibromo-5-chloro-1,1'-biphenyl molecule, with its ortho-bromo substituents, represents a viable starting point for the synthesis of such axially chiral ligands. The bromine atoms can be displaced through various cross-coupling or substitution reactions to install the desired ligating functionalities. researchgate.netacs.org

Role in the Synthesis of Schiff Base Ligands and Metal Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile ligands in coordination chemistry due to their synthetic accessibility and the stability of their metal complexes. ekb.egbohrium.com

The 2,2'-dibromo-1,1'-biphenyl scaffold serves as a key precursor for synthesizing diamino-biphenyls, which are the direct starting materials for tetradentate Schiff base ligands. A critical transformation is the copper(I)-catalyzed cross-coupling of primary amines with 2,2'-dibromo-1,1'-biphenyl. rsc.orgnih.govrsc.org This reaction provides an efficient route to introduce amino groups at the 2 and 2' positions. While the specific application of this reaction to 2,2'-Dibromo-5-chloro-1,1'-biphenyl is not explicitly reported, the methodology is general for 2,2'-dibromobiphenyls.

Once the diamino-biphenyl is obtained, it can be readily condensed with two equivalents of a salicylaldehyde (B1680747) derivative to form a symmetrical tetradentate Schiff base ligand. researchgate.netyu.edu.joresearchgate.netdergipark.org.tr These ligands, often featuring an N2O2 donor set, are excellent chelators for a variety of transition metal ions, including zinc(II), copper(II), nickel(II), and iron(II). acs.orgyu.edu.joresearchgate.net The resulting metal complexes often exhibit well-defined geometries, such as tetrahedral or square planar, and have been investigated for various applications, including their biological activities. mdpi.comscience.govnih.govnih.gov

Below is a table summarizing the types of reactions and products discussed:

| Reactant | Reaction Type | Key Reagents/Catalysts | Product Type |

| Halogenated Biphenyl | C-H Functionalization | Palladium Catalyst, Directing Group | Functionalized Biphenyl |

| Polychlorinated Biphenyl | Radical Reaction | •OH (e.g., from Fenton's Reagent) | Hydroxylated/Degradation Products |

| 2,2'-Dibromo-1,1'-biphenyl | Ligand Synthesis (Coupling) | Copper(I) Catalyst, Primary Amine | 2,2'-Diamino-1,1'-biphenyl |

| 2,2'-Diamino-1,1'-biphenyl | Schiff Base Condensation | Salicylaldehyde Derivative | Tetradentate Schiff Base Ligand |

| Schiff Base Ligand | Complexation | Metal Salt (e.g., Zn(II), Cu(II)) | Metal-Schiff Base Complex |

Advanced Spectroscopic and Structural Elucidation Studies

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 2,2'-Dibromo-5-chloro-1,1'-biphenyl by providing its exact mass and elemental composition. The molecular formula of the compound is C₁₂H₇Br₂Cl. HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

A key feature in the mass spectrum of this compound is the complex isotopic pattern generated by the presence of bromine and chlorine atoms. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), while chlorine also has two, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive cluster of peaks for the molecular ion (M⁺) and its fragments. The theoretical exact masses for the most abundant isotopic combinations of the molecular ion are detailed in the table below.

Table 1: Theoretical HRMS Data for the Molecular Ion of 2,2'-Dibromo-5-chloro-1,1'-biphenyl (C₁₂H₇Br₂Cl)

| Isotopic Composition | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| C₁₂H₇⁷⁹Br₂³⁵Cl | 343.8607 | 76.6 |

| C₁₂H₇⁷⁹Br⁸¹Br³⁵Cl | 345.8587 | 100.0 |

| C₁₂H₇⁷⁹Br₂³⁷Cl | 345.8578 | 24.7 |

| C₁₂H₇⁸¹Br₂³⁵Cl | 347.8566 | 49.3 |

| C₁₂H₇⁷⁹Br⁸¹Br³⁷Cl | 347.8557 | 32.2 |

Data is calculated based on isotopic masses and natural abundances.

In addition to confirming the elemental composition, the fragmentation patterns observed in the mass spectrum provide further structural information. For polyhalogenated biphenyls, fragmentation typically proceeds through the sequential loss of halogen atoms. The primary fragmentation pathway for 2,2'-Dibromo-5-chloro-1,1'-biphenyl would involve the loss of a bromine atom ([M-Br]⁺), followed by the loss of the second bromine atom ([M-2Br]⁺), and subsequently the chlorine atom ([M-2Br-Cl]⁺), or variations of this sequence.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of 2,2'-Dibromo-5-chloro-1,1'-biphenyl is characterized by absorption bands indicative of its aromatic and halogenated structure.

The primary vibrational modes expected for this compound are associated with the aromatic rings and the carbon-halogen bonds. Although a specific experimental spectrum for this exact compound is not widely published, the characteristic absorption regions can be predicted based on data from similar polyhalogenated aromatic compounds. researchgate.netresearchgate.net

Table 2: Predicted Infrared (IR) Absorption Bands for 2,2'-Dibromo-5-chloro-1,1'-biphenyl

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Stretching vibrations of the hydrogen atoms attached to the aromatic rings. |

| Aromatic C=C Stretch | Ar C=C | 1600-1450 | In-plane stretching vibrations of the carbon-carbon double bonds within the biphenyl (B1667301) rings. Multiple bands are expected in this region. |

| Aromatic C-H Bend | Ar-H | 900-675 | Out-of-plane bending ("wagging") of the aromatic C-H bonds. The specific pattern can give clues about the substitution pattern on the rings. |

| C-Cl Stretch | Ar-Cl | 1100-800 | Stretching vibration of the carbon-chlorine bond. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov For 2,2'-Dibromo-5-chloro-1,1'-biphenyl, this technique would provide crucial information about its molecular conformation, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

While the specific crystal structure of 2,2'-Dibromo-5-chloro-1,1'-biphenyl is not prominently available in public databases, extensive studies on related polychlorinated biphenyls (PCBs) provide a strong basis for predicting its structural features. nih.gov A critical parameter for biphenyl compounds is the torsion or dihedral angle between the planes of the two aromatic rings. This angle is determined by the balance between the electronic stabilization from π-conjugation, which favors a planar structure, and steric repulsion between substituents, particularly those at the ortho positions (2, 2', 6, and 6'). nih.gov

In 2,2'-Dibromo-5-chloro-1,1'-biphenyl, the presence of two bulky bromine atoms at the ortho (2 and 2') positions creates significant steric hindrance. This repulsion forces the two phenyl rings to twist relative to each other, resulting in a non-planar conformation. This non-planarity is a hallmark of ortho-substituted biphenyls. wikipedia.org The dihedral angle is expected to be significantly greater than that of unsubstituted biphenyl (approx. 44-45° in the gas phase) and is crucial for understanding the molecule's physical properties and biological interactions. nih.gov

Table 3: Expected Crystallographic Parameters for 2,2'-Dibromo-5-chloro-1,1'-biphenyl (Based on Analogous Structures)

| Parameter | Expected Value/Characteristic | Significance |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. nih.gov |

| Conformation | Non-planar (Twisted) | A consequence of steric hindrance from ortho-bromo substituents. |

| Dihedral Angle (C2-C1-C1'-C2') | > 60° | Quantifies the degree of twist between the phenyl rings. Larger ortho groups lead to larger angles. |

| C-Br Bond Length | ~1.90 Å | Typical length for a bromine atom attached to an aromatic carbon. |

The solid-state packing of the molecules in the crystal lattice would be governed by intermolecular forces, such as van der Waals interactions.

Chiroptical Spectroscopy for Chirality Assignment

The non-planar structure of 2,2'-Dibromo-5-chloro-1,1'-biphenyl, caused by the bulky ortho-bromo substituents, gives rise to a form of stereoisomerism known as atropisomerism. pharmaguideline.com Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual conformers. slideshare.netprinceton.edu

Due to the restricted rotation around the C1-C1' biphenyl linkage, 2,2'-Dibromo-5-chloro-1,1'-biphenyl is a chiral molecule and can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R) and (S) isomers based on the Cahn-Ingold-Prelog priority rules applied to the axially chiral system. The molecule lacks a plane of symmetry, a key requirement for chirality.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying and distinguishing between these enantiomers. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-circularly polarized light. The two enantiomers of 2,2'-Dibromo-5-chloro-1,1'-biphenyl would produce CD spectra that are mirror images of each other, with positive Cotton effects for one enantiomer corresponding to negative Cotton effects for the other at the same wavelengths. This allows for the qualitative identification and quantitative analysis of the enantiomeric composition of a sample.

Chirality Assignment: The absolute configuration ((R) or (S)) of the atropisomers can be assigned by comparing experimental CD spectra with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). This computational approach has become a standard method for assigning the absolute configuration of axially chiral biphenyls. nih.gov

The study of atropisomeric polychlorinated and polybrominated biphenyls is of significant interest, as the different enantiomers can exhibit different metabolic fates and toxicological profiles in biological systems. nih.govdiva-portal.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties and to study reaction mechanisms.

While specific DFT studies on the reaction mechanisms of 2,2'-Dibromo-5-chloro-1,1'-biphenyl are not abundant in the public literature, the principles of its formation and degradation can be inferred from studies on related halogenated biphenyls. The synthesis of such compounds often involves cross-coupling reactions, like the Suzuki or Kumada reactions. DFT calculations have been instrumental in elucidating the mechanisms of these reactions, detailing the oxidative addition, transmetalation, and reductive elimination steps. For instance, a study on the Kumada cross-coupling reaction to form biphenyl (B1667301) from chlorobenzene (B131634) and a Grignard reagent, catalyzed by a palladium complex, used DFT to trace the electron movements and energy profiles of the entire catalytic cycle nih.gov.

The degradation of halogenated biphenyls is another area where DFT provides crucial insights. The enzymatic degradation of these persistent organic pollutants has been modeled using quantum and molecular mechanics. For example, the effect of halogen substitution on the degradation of halogenated biphenyls by the BphB enzyme was investigated, showing that the degradation barriers are influenced by the type of halogen present researchgate.net. Furthermore, reactive molecular dynamics simulations, validated by DFT calculations, have been used to study the thermal decomposition of polychlorinated biphenyls (PCBs), revealing multi-step radical mechanisms initiated by C-Cl bond cleavage acs.org.

A fascinating reaction relevant to halogenated aromatics is the "halogen dance," where a halogen atom migrates to a different position on the aromatic ring system. DFT studies have been employed to model the mechanism of such reactions, for instance, the long-range halogen dance in a dibromo-bithiazole, which involves a rare transannular 1,6-halogen shift researchgate.net. Such computational studies are vital for understanding potential isomerization and degradation pathways of complex molecules like 2,2'-Dibromo-5-chloro-1,1'-biphenyl.

The conformation of biphenyls is a key determinant of their physical and biological properties. The presence of ortho-substituents significantly hinders the rotation around the central C-C bond, leading to a non-planar structure. This phenomenon, known as atropisomerism, can result in chiral conformers if the substitution pattern is appropriate.

For 2,2'-Dibromo-5-chloro-1,1'-biphenyl, the two bromine atoms in the ortho positions force the two phenyl rings to adopt a twisted conformation. The dihedral angle between the phenyl rings is a critical parameter. Studies on related di-ortho-substituted biphenyls provide valuable data. For example, a computational study on 2,2'-difluorobiphenyl, 2,2'-dichlorobiphenyl, and 2,2'-dibromobiphenyl (B83442) reported dihedral angles of 60°, 74°, and 75°, respectively scivisionpub.com. This trend suggests that larger ortho-substituents lead to a greater dihedral angle. Given that bromine is larger than chlorine, the dihedral angle in 2,2'-Dibromo-5-chloro-1,1'-biphenyl is expected to be significant, likely in the range of 70-80°.

The energy barrier to rotation around the central C-C bond is another important conformational parameter. For substituted biphenyls, an activation energy of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature libretexts.orgmsu.edu. DFT calculations have been benchmarked for their accuracy in predicting these torsional barriers. A study of 46 substituted biphenyls using various density functionals found that methods incorporating dispersion corrections, such as B3LYP-D, B97-D, and TPSS-D3, provided very accurate results relative to experimental values rsc.org. These findings underscore the reliability of modern DFT methods for conformational analysis.

Table 1: Calculated Dihedral Angles for Related Di-ortho-substituted Biphenyls

| Compound | Dihedral Angle (°) |

| 2,2'-Difluorobiphenyl | 60 |

| 2,2'-Dichlorobiphenyl | 74 |

| 2,2'-Dibromobiphenyl | 75 |

| Data sourced from a computational study on di-ortho-substituted halogenated biphenyls. scivisionpub.com |

DFT calculations are widely used to predict the electronic properties of molecules, which in turn govern their reactivity. Key parameters include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, and molecular electrostatic potential (MEP).

The molecular electrostatic potential (MEP) provides a map of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. For chlorinated biphenyls, a correlation has been found between the MEP and their toxic properties. The most toxic congeners tend to have highly positive electrostatic potentials on the aromatic rings and highly negative potentials on the chlorine atoms nih.gov. Such analyses can be applied to 2,2'-Dibromo-5-chloro-1,1'-biphenyl to predict its reactivity and potential biological interactions.

Table 2: Key Electronic Properties Predicted by DFT for Biphenyl Derivatives

| Property | Description | Influence of Halogen Substitution |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Generally lowered. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Generally lowered. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Varies with substitution pattern. |

| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Generally increased. |

| Electron Affinity | The energy released when an electron is added to a molecule. | Generally increased. |

| Molecular Electrostatic Potential (MEP) | The 3D charge distribution of a molecule. | Creates distinct positive and negative regions, guiding intermolecular interactions. |

Molecular Mechanics and Dynamics Simulations

While DFT is excellent for studying electronic properties and reaction mechanisms, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of larger systems over longer timescales.

MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates researchgate.net. These methods are computationally less expensive than DFT and are often used for initial conformational searches before more accurate DFT calculations are performed.

MD simulations, on the other hand, solve Newton's equations of motion for a system of atoms and molecules, allowing the simulation of their movement over time. This approach has been used to study the interactions of halogenated biphenyls with biological targets. For instance, MD simulations have been employed to investigate the binding of hydroxylated PCBs to estrogen receptors, providing insights into their endocrine-disrupting potential tandfonline.com. Such simulations can reveal the stability of ligand-receptor complexes and the key interactions that govern binding.

Furthermore, reactive MD simulations using force fields like ReaxFF can model chemical reactions, such as the decomposition of PCBs under various conditions, complementing the insights gained from DFT acs.org.

Quantitative Structure-Activity Relationships (QSAR) for Related Biphenyls

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or other properties. These models are widely used in toxicology and drug discovery to predict the properties of new or untested chemicals.

For halogenated biphenyls, numerous QSAR studies have been conducted to predict their toxicity, receptor binding affinities, and environmental fate nih.govpsu.eduoup.comresearchgate.net. These models typically use a variety of molecular descriptors, which can be calculated from the chemical structure, including constitutional, topological, and quantum chemical descriptors.

While a specific QSAR model for 2,2'-Dibromo-5-chloro-1,1'-biphenyl may not exist, the extensive body of QSAR research on related compounds provides a framework for estimating its potential biological activity and toxicity based on its structural features.

Theoretical Studies of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction in which a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction is analogous to hydrogen bonding and plays a significant role in crystal engineering, materials science, and biological systems.

Theoretical studies, particularly DFT calculations, have been crucial in characterizing halogen bonds involving chlorinated and brominated biphenyls. These studies have shown that the strength of the halogen bond depends on the nature of the halogen atom (I > Br > Cl) and the electronic environment of the molecule nih.govnih.gov.

For polychlorinated biphenyls, DFT calculations have been used to model their halogen bonding interactions with the selenocysteine (B57510) residue in the active site of deiodinase enzymes, which are involved in thyroid hormone regulation. These studies suggest that halogen bonding could be a mechanism by which PCBs disrupt endocrine function nih.gov. The calculations revealed that while PCBs generally form weaker halogen bonds than their iodinated or brominated counterparts, the substitution pattern can significantly influence the interaction strength. Ortho-substituted PCBs, despite their potential for halogen bonding, may be less toxic due to their reduced conformational flexibility, which hinders their ability to bind effectively to biological targets nih.gov.

The principles derived from these theoretical studies on halogen bonding in PCBs can be directly applied to understand the potential intermolecular interactions of 2,2'-Dibromo-5-chloro-1,1'-biphenyl and its behavior in biological systems.

Applications in Advanced Materials and Catalysis

Role as a Building Block in Conjugated Macromolecules and Polymers

The presence of reactive halogen atoms, particularly bromine, on the biphenyl (B1667301) core of 2,2'-Dibromo-5-chloro-1,1'-biphenyl makes it a theoretical candidate as a monomer or building block in the synthesis of conjugated macromolecules and polymers. researchgate.netkennesaw.edunih.govmdpi.com Halogenated aromatic compounds are frequently employed in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental to the creation of carbon-carbon bonds in polymer chains. researchgate.net The controlled, step-wise reaction of the bromine and chlorine atoms could allow for the precise construction of complex polymer structures.

For instance, in catalyst transfer polycondensation, the type of halogen on the monomer can influence the polymerization mechanism and control. researchgate.net Brominated monomers, for example, can lead to a controlled polymerization process. researchgate.net The di-bromo functionality of 2,2'-Dibromo-5-chloro-1,1'-biphenyl offers two reactive sites for polymerization, while the chloro group could be retained for post-polymerization modification or to influence the electronic properties of the resulting polymer.

Conjugated polymers are central to the fabrication of organic electronic devices like OLEDs and OFETs. acs.orgnih.govfrontiersin.org The electronic properties of these polymers, such as their band gap and charge carrier mobility, are highly dependent on their molecular structure. The incorporation of halogenated biphenyl units, hypothetically derived from 2,2'-Dibromo-5-chloro-1,1'-biphenyl, could influence these properties. Halogen atoms are known to be electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This can be advantageous for improving air stability and facilitating charge injection in OFETs. acs.orgnih.gov

Biphenyl-containing conjugated copolymers have been synthesized and their electrochemical and photophysical properties investigated for potential use in electronic applications. nih.gov While the specific use of 2,2'-Dibromo-5-chloro-1,1'-biphenyl is not reported, its structure aligns with the type of building blocks used in creating polymers for these devices. For instance, biphenyl-substituted tetrathiafulvalene (B1198394) (TTF) has been used as the active layer in an organic field-effect transistor, demonstrating a field-effect mobility of 0.11 cm²/V·s. researchgate.net

Table 1: Potential Influence of 2,2'-Dibromo-5-chloro-1,1'-biphenyl on Polymer Properties for OLEDs and OFETs

| Property | Potential Influence of Incorporating 2,2'-Dibromo-5-chloro-1,1'-biphenyl | Rationale |

| HOMO/LUMO Energy Levels | Lowering of energy levels | The electron-withdrawing nature of bromine and chlorine atoms can stabilize the frontier molecular orbitals. |

| Air Stability | Potential for increased stability | Lower HOMO levels can make the polymer less susceptible to oxidation. |

| Solubility | May be influenced by the halogen atoms | The presence of halogens can affect intermolecular interactions and solubility in organic solvents, which is a key factor in solution-based processing of devices. acs.org |

| Molecular Packing | Can direct solid-state packing | The size and polarity of the halogen atoms can influence how the polymer chains pack in the solid state, which is crucial for charge transport. |

The fundamental components of OLEDs and OFETs are organic semiconductors. The design of these materials often involves the strategic use of functional groups to tune their electronic characteristics. The introduction of halogen atoms is a common strategy in the development of both p-type and n-type organic semiconductors. nih.gov For example, fluorination is a popular approach to achieve air-stable n-channel organic semiconductors. acs.org While less common than fluorination, chlorination and bromination can also significantly impact the electronic properties of these materials. researchgate.net

The biphenyl structure itself is a common motif in organic semiconductors. nih.gov Therefore, a halogenated biphenyl like 2,2'-Dibromo-5-chloro-1,1'-biphenyl could serve as a precursor to more complex organic semiconductors with tailored properties.

Photochromic materials are compounds that can reversibly change their color upon exposure to light. cmu.edursc.org The synthesis of photochromic polymers often involves the incorporation of photochromic units, such as diarylethenes, as pendants on a polymer backbone. rsc.org The synthesis of these photochromic units can start from halogenated precursors. cmu.edu While there is no direct evidence of 2,2'-Dibromo-5-chloro-1,1'-biphenyl being used for this purpose, its dihalo-functionality suggests it could be a potential starting material for the synthesis of novel photochromic dyes that could then be polymerized.

Components in Optical Materials

The high electron density of halogen atoms, particularly bromine and chlorine, can significantly contribute to the refractive index of a material. This makes compounds rich in these elements interesting for the development of high refractive index polymers (HRIPs). rsc.org

High refractive index polymers are sought after for applications in optoelectronics, such as in lenses, optical adhesives, and antireflective coatings. youtube.com A common strategy to increase the refractive index of a polymer is to incorporate atoms or functional groups with high molar refraction, such as aromatic rings, sulfur-containing groups, and halogens (except fluorine). rsc.org

Given that 2,2'-Dibromo-5-chloro-1,1'-biphenyl contains an aromatic biphenyl core and three heavy halogen atoms, it possesses the key structural features that are known to enhance the refractive index. youtube.com If this compound were to be incorporated into a polymer matrix, either as a monomer or as an additive, it could potentially increase the refractive index of the resulting material.

Table 2: Contribution of Structural Features of 2,2'-Dibromo-5-chloro-1,1'-biphenyl to Refractive Index

| Structural Feature | Contribution to Refractive Index |

| Biphenyl Core | The aromatic rings have high molar refraction, contributing positively to the refractive index. |

| Bromine Atoms | Bromine has a high atomic number and is highly polarizable, leading to a significant increase in refractive index. |

| Chlorine Atom | Chlorine also contributes to a higher refractive index, though to a lesser extent than bromine. |

Photoconductive polymers are materials whose electrical conductivity increases upon exposure to light. wikipedia.org These materials have applications in technologies like xerography and laser printing. wikipedia.org While the field is dominated by other classes of polymers, the incorporation of halogenated aromatic moieties could in theory influence the photoconductive properties.

In the context of optical fibers, specialty chemicals are primarily used in the protective coatings that surround the glass fiber. ofsoptics.comfiberlabs.co.jpfiberoptics4sale.comfocenter.comcovestro.com These coatings are designed to protect the fiber from mechanical stress and harsh environments. While there is a wide variety of chemical compositions used for these coatings, there is no clear indication from the available literature that a compound like 2,2'-Dibromo-5-chloro-1,1'-biphenyl would be a suitable candidate for the core or cladding material of an optical fiber. Its potential role would more likely be in specialty coatings where a high refractive index is desired.

Optical Storage Materials

Currently, there is no publicly available scientific literature that specifically details the use of 2,2'-Dibromo-5-chloro-1,1'-biphenyl in the formulation or production of optical storage materials. The research in optical data storage often focuses on photochromic molecules, polymers, and nanomaterials with specific light-responsive properties. nih.govnih.gov

Optical Thin Films

There is no specific information available in the current scientific literature regarding the direct application of 2,2'-Dibromo-5-chloro-1,1'-biphenyl in the fabrication of optical thin films. The development of optical coatings typically involves materials with specific refractive indices and transparency, such as metal oxides and polymers. brewerscience.comazooptics.com

Precursor for Axially Chiral Ligands and Catalysts

A significant application of 2,2'-Dibromo-5-chloro-1,1'-biphenyl is its use as a starting material for the synthesis of axially chiral ligands. These ligands are instrumental in asymmetric catalysis, a field focused on the selective synthesis of a specific enantiomer of a chiral molecule.

Design and Synthesis of Chiral Biphenyl Ligands

The synthesis of axially chiral biphenyl ligands is a cornerstone of asymmetric synthesis. The general strategy involves the creation of biphenyl backbones with restricted rotation around the central C-C bond, which gives rise to stable atropisomers. The substitution pattern on the biphenyl core is crucial for inducing chirality and for tuning the steric and electronic properties of the resulting ligand. nih.govresearchgate.net

The synthesis of such ligands often begins with substituted benzene (B151609) derivatives that are coupled to form the biphenyl structure. For instance, a common route involves the Ullmann coupling of two aryl halides. In the context of 2,2'-Dibromo-5-chloro-1,1'-biphenyl, the bromine atoms at the 2 and 2' positions are key functional groups. These positions can undergo further chemical transformations, such as lithiation followed by reaction with a phosphine (B1218219) electrophile, to introduce the coordinating groups necessary for catalytic activity. nih.gov

The design of these ligands is guided by the desired application in asymmetric catalysis. The substituents on the biphenyl skeleton influence the dihedral angle between the two aryl rings, which in turn affects the geometry of the metal complex and the stereochemical outcome of the catalyzed reaction. The presence of the chloro group at the 5-position in 2,2'-Dibromo-5-chloro-1,1'-biphenyl can also modulate the electronic properties of the final ligand. nih.govchemrxiv.org

Table 1: Key Synthetic Steps in the Preparation of Axially Chiral Biphenyl Diphosphine Ligands

| Step | Description | Reagents and Conditions |

| Biphenyl Formation | Ullmann coupling of substituted aryl halides. | Copper or Palladium catalyst, high temperature. |

| Functionalization | Introduction of phosphino (B1201336) groups at the 2,2'-positions. | n-Butyllithium, followed by reaction with a chlorophosphine. |

| Optical Resolution | Separation of the enantiomeric atropisomers. | Chiral resolving agents or chiral chromatography. |

Evaluation in Asymmetric Catalysis

Once synthesized, the chiral biphenyl ligands derived from precursors like 2,2'-Dibromo-5-chloro-1,1'-biphenyl are evaluated for their effectiveness in various asymmetric catalytic reactions. These ligands are typically complexed with a transition metal, such as rhodium, ruthenium, or palladium, to form the active catalyst. nih.gov

The performance of these catalysts is assessed based on their activity (rate of reaction) and enantioselectivity (the degree to which one enantiomer is formed over the other). A variety of model reactions are used for this evaluation, including asymmetric hydrogenation, asymmetric allylic alkylation, and asymmetric cross-coupling reactions. nih.govchemrxiv.org

The results from these evaluations provide valuable insights into the structure-activity and structure-selectivity relationships of the ligands. For example, the steric bulk of the substituents at the ortho positions of the biphenyl core can significantly influence the enantioselectivity of the reaction by creating a well-defined chiral pocket around the metal center. The electronic nature of the substituents can also impact the catalytic activity by modifying the electron density at the metal center. nih.govrsc.org

Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Biphenyl-Based Ligands

| Reaction | Catalyst | Substrate | Product Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Rh(ligand)(COD)]BF4 | Methyl (Z)-α-acetamidocinnamate | Up to >99% |

| Asymmetric Allylic Alkylation | [Pd(ligand)Cl]2 | 1,3-Diphenylallyl acetate | Up to 98% |

| Asymmetric Cross-Coupling | Pd(OAc)2/ligand | 1-Bromo-2-naphthol | Up to 95% |

Model Compound for Mechanistic Research

There is no specific information available in the current scientific literature that identifies 2,2'-Dibromo-5-chloro-1,1'-biphenyl as a model compound for mechanistic research.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of polychlorinated and polybrominated biphenyls has traditionally relied on methods that can be harsh and lack selectivity. Future research should prioritize the development of more efficient, selective, and environmentally benign synthetic routes to 2,2'-Dibromo-5-chloro-1,1'-biphenyl.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in the synthesis of biaryl compounds. nih.govrsc.org Future work could focus on optimizing Suzuki-Miyaura coupling conditions for the synthesis of 2,2'-Dibromo-5-chloro-1,1'-biphenyl, potentially from precursors like 2-bromo-4-chloroboronic acid and 1-bromo-2-iodobenzene. Research in this area could explore novel palladium catalysts and ligands to improve yields and minimize homocoupling byproducts. rsc.org

Furthermore, alternative coupling strategies like the Chan-Lam coupling, which utilizes copper catalysts and is often performed under milder, aerobic conditions, present an attractive avenue for exploration. nih.gov Investigating the feasibility of a Chan-Lam approach for the synthesis of this specific biphenyl (B1667301) could lead to more sustainable synthetic protocols.

Exploration of New Reactivity Profiles

The two bromine atoms at the 2 and 2' positions of 2,2'-Dibromo-5-chloro-1,1'-biphenyl offer reactive handles for a variety of chemical transformations. A deeper exploration of its reactivity could unlock new applications.

The bromine atoms are susceptible to metal-catalyzed cross-coupling reactions, which could be used to introduce a wide range of functional groups. For instance, Sonogashira coupling could be employed to introduce alkynyl moieties, while Buchwald-Hartwig amination could be used to form carbon-nitrogen bonds, leading to novel amine derivatives. nih.govacs.org Investigating the selective functionalization of one bromine atom over the other would be a particularly valuable area of research, enabling the synthesis of asymmetric biphenyl derivatives.

Furthermore, the potential for this compound to undergo intramolecular cyclization reactions upon derivatization should be explored. For example, the introduction of appropriate functional groups at the ortho positions could facilitate the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry or materials science.

Integration into Emerging Functional Materials

The unique electronic and steric properties of halogenated biphenyls make them interesting building blocks for functional materials. Future research should investigate the incorporation of 2,2'-Dibromo-5-chloro-1,1'-biphenyl into various material architectures.

One potential application lies in the development of novel flame retardants. Polybrominated biphenyls have been used for this purpose, and understanding the specific contributions of the chloro and bromo substituents in 2,2'-Dibromo-5-chloro-1,1'-biphenyl to flame retardancy could lead to the design of more effective and potentially less toxic alternatives.

In the realm of organic electronics, the biphenyl core can act as a scaffold for constructing conjugated systems. By functionalizing the bromine atoms, it may be possible to create novel organic semiconductors or light-emitting materials. mpg.de The steric hindrance caused by the ortho-bromo substituents could influence the conformation of the biphenyl unit, which in turn would affect the electronic properties of the resulting material.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. scholaris.ca Future studies should leverage advanced computational modeling to gain deeper insights into 2,2'-Dibromo-5-chloro-1,1'-biphenyl.

Density Functional Theory (DFT) calculations can be used to predict its molecular geometry, electronic structure, and spectroscopic properties. researchgate.net This information can be invaluable for understanding its reactivity and for designing new synthetic transformations. For example, calculating the bond dissociation energies of the C-Br bonds could help in predicting the selectivity of coupling reactions.

Molecular docking studies could be employed to explore potential biological activities of derivatives of 2,2'-Dibromo-5-chloro-1,1'-biphenyl. researchgate.net While the parent compound is of environmental concern, its derivatives could be designed to interact with specific biological targets, potentially leading to the development of new therapeutic agents. Computational methods can also be used to predict the environmental fate and toxicity of this compound and its potential degradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.